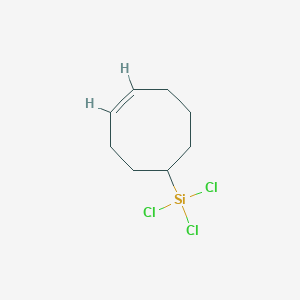

(4-Cyclooctenyl)trichlorsilan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amino-substituted vinylchlorosilanes, which are precursors to compounds like (4-Cyclooctenyl)trichlorosilane, involves the use of N,N,N′-trimethylethylenediamine, Li Bun, and organodichlorovinylsilanes. These precursors undergo reactions that yield various silaheterocycles through mechanisms involving oligomerization and rearrangement, highlighting the synthetic pathways to derivatives of (4-Cyclooctenyl)trichlorosilane (Auner, Penzenstadler, & Herdtweck, 1992).

Molecular Structure Analysis

The molecular structure of related silaheterocycles and organosilane compounds, including those similar to (4-Cyclooctenyl)trichlorosilane, is characterized by complex conformational preferences and reactivities. For instance, the X-ray diffraction analysis of certain diazasilacyclopentanes reveals intricate details about the bond formations and molecular rearrangements, providing a deeper understanding of the structural aspects of (4-Cyclooctenyl)trichlorosilane analogs (Auner, Penzenstadler, & Herdtweck, 1992).

Chemical Reactions and Properties

Chemical reactions involving (4-Cyclooctenyl)trichlorosilane derivatives often include hydrosilylation, polymerization, and cycloadditions, demonstrating the compound's versatility in forming bonds with a variety of organic and inorganic substrates. These reactions are essential for creating polymers and materials with specific properties, such as silicon-based polymers with potential applications in materials science (Press et al., 2017).

Wissenschaftliche Forschungsanwendungen

Herstellung von polykristallinem Silizium

(4-Cyclooctenyl)trichlorsilan: wird bei der Synthese von polykristallinem Silizium verwendet, einem Schlüsselmaterial in der Solar- und Halbleiterindustrie {svg_1}. Der Prozess umfasst die Umwandlung von technischem Silizium zu Trichlorsilan, gefolgt von Rektifikation und Wasserstoffreduktion. Diese Methode ist entscheidend für die Herstellung von hochreinem Silizium für elektronische Geräte und Solarzellen.

Katalyse und Oberflächenwissenschaften

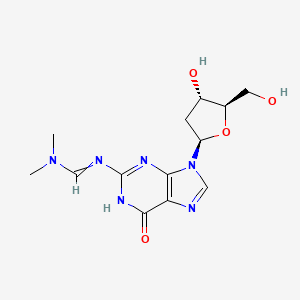

Die Verbindung spielt eine wichtige Rolle in katalytischen Prozessen, insbesondere an Siliziumoberflächen {svg_2}. Das Verständnis dieser Mechanismen ist unerlässlich für die Entwicklung neuer Anwendungen in der Oberflächenwissenschaft, die zu innovativen Ergebnissen in der Materialwissenschaft und -technik führen können.

Halbleitersilizium

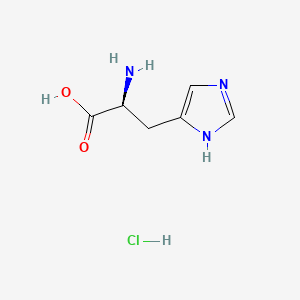

In der Halbleiterindustrie wird This compound verwendet, um die Ausbeute von Halbleitersilizium zu verbessern {svg_3}. Dies ist entscheidend für die Herstellung von integrierten Schaltkreisen und verschiedenen elektronischen Bauteilen, bei denen die Reinheit und Qualität von Silizium von größter Bedeutung sind.

Solarstromumwandlung

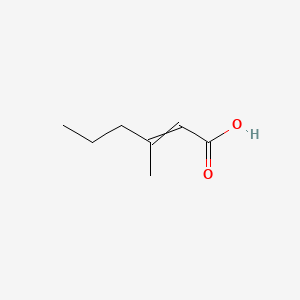

Die Synthese von Trichlorsilan, einschließlich This compound, ist ein Schritt bei der Herstellung von Materialien für die Solarstromumwandlung {svg_4}. Diese Anwendung gewinnt zunehmend an Bedeutung, da die Welt auf erneuerbare Energiequellen umstellt.

Prozessverbesserung und Kostensenkung

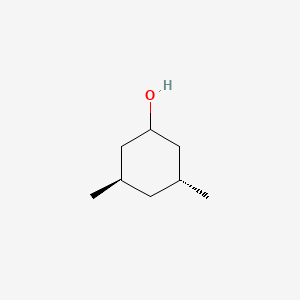

This compound: ist an Prozessverbesserungsstrategien beteiligt, die darauf abzielen, die Kosten der Siliziumproduktion zu senken {svg_5}. Durch die Optimierung der Synthese- und Reinigungsprozesse können die Gesamtkosten von Silizium für verschiedene Anwendungen deutlich gesenkt werden.

Recycling und kombinierte Prozesse

Die Verwendung von This compound in kombinierten Prozessen, einschließlich aktiver Destillation und Recyclingstufen, ist bekannt für ihre Effizienz bei der Nutzung von Rohstoffen {svg_6}. Diese Prozesse tragen zur vollständigsten Nutzung von Trichlorsilan bei, wodurch die Ausbeute erhöht und Abfall reduziert wird.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trichloro-[(4Z)-cyclooct-4-en-1-yl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQQJXJQWFUAO-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18441-88-8 |

Source

|

| Record name | (4-Cyclooctenyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)